Temporin-1TGb is a member of the temporin family, which consists of small antimicrobial peptides derived from the skin secretions of various frog species, particularly from the genus Rana. These peptides are known for their broad-spectrum antimicrobial properties, primarily against Gram-positive bacteria, and exhibit potential therapeutic applications due to their ability to disrupt microbial membranes.
Temporin-1TGb was first identified in the skin of the frog species Rana tsushimensis. The discovery of temporins dates back to 1996 when precursors were isolated from the skin of Rana temporaria through cDNA library screening. The extraction process typically involves mild electrical stimulation of live frogs, which induces the release of skin secretions containing these peptides .
Temporin-1TGb belongs to the class of antimicrobial peptides (AMPs), characterized by their small size (usually 10-20 amino acids), amphipathicity, and positive net charge. These features enable them to interact effectively with microbial membranes, leading to cell lysis. Temporins generally consist of hydrophobic and basic amino acids, contributing to their membrane-disrupting activity .
The synthesis of Temporin-1TGb can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The N-9-fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed for protecting amino groups during synthesis.
Temporin-1TGb has a characteristic amphipathic structure, which is crucial for its antimicrobial activity. The peptide typically adopts an α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol or sodium dodecyl sulfate.
The amino acid sequence of Temporin-1TGb is defined by specific hydrophobic and basic residues that facilitate its interaction with lipid membranes. Structural studies using nuclear magnetic resonance (NMR) spectroscopy provide insights into its three-dimensional conformation and dynamics in solution .
Temporin-1TGb primarily acts through membrane disruption. Upon contact with bacterial membranes, it can insert itself into lipid bilayers, leading to pore formation and eventual cell lysis.
The mechanism by which Temporin-1TGb exerts its antimicrobial effects involves several steps:
Studies have shown that Temporin-1TGb is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers, which are susceptible to such membrane-active agents .
Relevant data suggest that modifications in its structure can enhance its antimicrobial efficacy while reducing hemolytic activity against mammalian cells .
Temporin-1TGb has potential applications in various fields:
The ongoing research into temporins continues to reveal their significance as multifunctional peptides with diverse biological roles and therapeutic potential .
The Fmoc/tBu strategy is the cornerstone for synthesizing Temporin-1TGb and its analogs, offering compatibility with acid-labile side-chain protecting groups and the synthesis of complex derivatives [8]. Synthesis typically initiates by anchoring the C-terminal amino acid (amidated for native-like C-terminus) to a Wang resin (for carboxylic acid) or a Rink amide resin (for C-terminal amide) via esterification. Sequential coupling and deprotection cycles follow:
Critical challenges specific to temporin sequences include:
Table 1: Key Reagents and Resins for Fmoc-SPPS of Temporin-1TGb Derivatives
| Synthesis Component | Common Options | Purpose/Notes |
|---|---|---|
| Resin | Rink Amide AM, Wang Resin | Anchors C-terminus; Rink Amide yields C-terminal amide. |
| Coupling Reagents | HBTU/HOBt/DIPEA, HATU/DIPEA, PyBOP | Activates carboxyl group of incoming Fmoc-amino acid. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes Fmoc protecting group. |
| Aggregation Solvents | DMSO (10-30%), TFE, HFIP in DMF | Disrupts β-sheet formation during chain elongation. |
| Cleavage Cocktail | TFA/H2O/TIS (95:2.5:2.5) | Cleaves peptide from resin and removes side-chain protecting groups. |
| Purification | RP-HPLC (C4/C18 columns) | Isolates pure peptide using water/ACN gradients. |
| Characterization | ESI-MS, MALDI-TOF, Analytical HPLC | Confirms molecular weight and purity (>95%). |
Retro-analog design, involving the reversal of the amino acid sequence (N→C to C→N), represents a strategy to enhance proteolytic stability by altering protease recognition sites while potentially preserving or modifying the bioactive conformation. Applied to the lead peptide NST-2 (a D-Ala⁴-substituted Temporin-SHa analog), retro design yielded Analog 2 (retro-NST-2) [2] [9]. Key findings include:
Introducing cationic lysine residues into temporin sequences is a primary strategy to optimize cationicity and amphipathicity, crucial for initial electrostatic attraction to anionic bacterial membranes and subsequent hydrophobic insertion. Two main approaches were applied to the retro-NST-2 (Analog 2) scaffold [2] [6] [9]:
Impact on Physicochemical and Biological Properties:
Table 2: Impact of Lysine Modification on Retro-Temporin Analogs
| Analog | Modification Strategy | Key Change vs Retro (Analog 2) | Primary Biological Consequence |
|---|---|---|---|
| Analog 3 (RSP-1) | Lysine added at C-terminus | +1 positive charge; slightly increased length | Significantly reduced hemolysis; retained antimicrobial activity. |
| Analog 7 (RSP-4) | Gly⁴ substituted with Lys | +1 positive charge; altered internal hydrophobicity | Significantly reduced hemolysis; variable antimicrobial activity profile. |
| TB_KKG6A | G6A substitution + KK N-terminal add | Increased helicity, charge, amphipathicity | Enhanced Gram-negative activity & LPS binding; retained anti-Gram-positive activity. |
Hybridization aims to synergize the membrane-disrupting action of AMPs with the intracellular targets of conventional antibiotics, potentially overcoming resistance mechanisms. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic targeting DNA gyrase/topoisomerase IV, was conjugated to lysine-modified temporin retro-analogs (Analog 3 and Analog 7) via two distinct linkers [2]:
Biological Activity Outcomes:
Table 3: Activity Profile of Levofloxacin-Conjugated Temporin Analogs
| Hybrid Analog | Conjugation Strategy | Antimicrobial Activity | Anticancer Activity | Hemolytic Activity |
|---|---|---|---|---|
| Analog 4 (RLFP-1) | Levofloxacin → Lys⁺ side-chain (Analog 3) | Decreased | Decreased | Lower than Analog 6/8 |
| Analog 5 (RLFP-2) | Levofloxacin → Different Lys⁺ side-chain | Decreased | Decreased | Lower than Analog 6/8 |
| Analog 6 (RLFP-3) | Levofloxacin-βAla → N-term (Analog 3) | Increased | Increased | Increased |
| Analog 8 (RLFP-4) | Levofloxacin-βAla → N-term (Analog 7) | Increased | Increased | Increased |
The synthesis of Temporin-1TGb and its hydrophobic/amphipathic derivatives is particularly susceptible to intra-chain aggregation during SPPS, leading to truncated sequences, low yields, and crude mixtures requiring extensive purification. This stems from:
Advanced Mitigation Strategies:
Beyond standard solvent additives (DMSO, TFE), effective approaches include:
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: